4-Bromo-2-(difluoromethoxy)benzonitrile
Overview
Description
“4-Bromo-2-(difluoromethoxy)benzonitrile” is a chemical compound with the CAS Number: 1261494-95-4 . It has a molecular weight of 248.03 and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “4-Bromo-2-(difluoromethoxy)benzonitrile” is1S/C8H4BrF2NO/c9-6-2-1-5 (4-12)7 (3-6)13-8 (10)11/h1-3,8H
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“4-Bromo-2-(difluoromethoxy)benzonitrile” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the search results.Scientific Research Applications
Pharmaceutical Industry
In the pharmaceutical sector, 4-Bromo-2-(difluoromethoxy)benzonitrile is a precursor in synthesizing various drugs, including anticancer, antifungal, and antiviral medications. Its role is crucial in developing new therapeutic agents that can improve patient outcomes .
Agrochemical Synthesis
The compound finds applications in the agrochemical industry to create pesticides and herbicides. Its chemical properties allow for the synthesis of compounds that are effective in protecting crops from pests and diseases .
Chemical Research
Researchers use 4-Bromo-2-(difluoromethoxy)benzonitrile in chemical synthesis and analysis. It serves as a building block for creating complex molecules for various research applications, including material science and nanotechnology .
Liquid Crystal Production
This chemical is also involved in producing liquid crystals, which are essential components of liquid crystal displays (LCDs). LCDs are used in a wide range of devices, from digital watches and calculators to computers and large-screen TVs .
Electronic Materials
Due to its unique electronic properties, 4-Bromo-2-(difluoromethoxy)benzonitrile is used in the synthesis of electronic materials. These materials have applications in semiconductors, conductive polymers, and other electronic components .
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-(difluoromethoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXXMNAPNXRKPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261494-95-4 | |
Record name | 4-bromo-2-(difluoromethoxy)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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